1-Bromo-3-difluoromethoxy-4-(trifluoromethoxy)benzene
Description
1-Bromo-3-difluoromethoxy-4-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of bromine, difluoromethoxy, and trifluoromethoxy groups attached to a benzene ring
Properties
IUPAC Name |
4-bromo-2-(difluoromethoxy)-1-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5O2/c9-4-1-2-5(16-8(12,13)14)6(3-4)15-7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCPVIPLYSDHLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)F)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-difluoromethoxy-4-(trifluoromethoxy)benzene typically involves the bromination of a suitable precursor, followed by the introduction of difluoromethoxy and trifluoromethoxy groups. One common method involves the use of bromobenzene derivatives, which undergo substitution reactions to introduce the desired functional groups. For instance, the reaction of 1-bromo-3,4-difluorobenzene with trifluoromethanol in the presence of a base can yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-difluoromethoxy-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are frequently employed.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-Bromo-3-difluoromethoxy-4-(trifluoromethoxy)benzene has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Bromo-3-difluoromethoxy-4-(trifluoromethoxy)benzene exerts its effects depends on its specific application. In chemical reactions, the electron-withdrawing effects of the difluoromethoxy and trifluoromethoxy groups can influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions .
Comparison with Similar Compounds
1-Bromo-3-(trifluoromethoxy)benzene: Lacks the difluoromethoxy group, making it less electron-withdrawing.
1-Bromo-4-(trifluoromethoxy)benzene: Similar structure but with different substitution pattern, affecting its reactivity and applications.
Uniqueness: The combination of these groups can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Biological Activity
1-Bromo-3-difluoromethoxy-4-(trifluoromethoxy)benzene, with the CAS number 1807244-80-9, is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBrFO
- Molecular Weight : 299.02 g/mol
- Boiling Point : Not specified
- Density : Not specified
- Solubility : Limited solubility in water
Pharmacological Potential
This compound exhibits several noteworthy biological activities:
- Antimicrobial Properties : Preliminary studies indicate that fluorinated compounds often possess enhanced antimicrobial activity due to their ability to disrupt microbial membranes and metabolic processes. The trifluoromethoxy group is particularly noted for its role in increasing lipophilicity, which can enhance membrane penetration.
- Anticancer Activity : Similar compounds have been studied for their potential to inhibit cancer cell proliferation. The presence of halogen atoms, particularly fluorine, can influence the interaction of these compounds with biological targets, potentially leading to increased cytotoxicity against certain cancer cell lines.
- Enzyme Inhibition : The compound's structure suggests potential interactions with various enzymes. For instance, studies have shown that trifluoromethyl groups can significantly enhance the potency of inhibitors targeting enzymes involved in cancer and inflammatory pathways.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Halogen Bonding : The presence of bromine and trifluoromethoxy groups may facilitate halogen bonding interactions with biological macromolecules, enhancing binding affinity and specificity.
- Lipophilicity and Membrane Interaction : The fluorinated moieties increase the lipophilicity of the compound, allowing it to better interact with lipid membranes, which can alter membrane dynamics and affect cellular signaling pathways.
Table 1: Summary of Biological Studies on Fluorinated Compounds
Toxicological Information
While exploring the biological activity, it is crucial to consider the toxicological profile:
- LD50 (oral) : Greater than 2000 mg/kg in rats, indicating low acute toxicity.
- Hazard Classification : Classified as harmful and irritant; poses environmental risks.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
